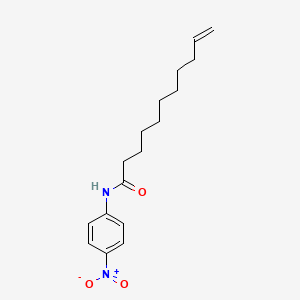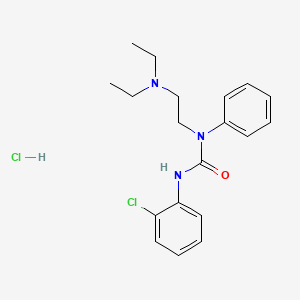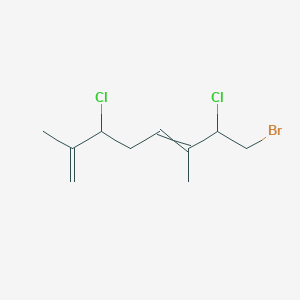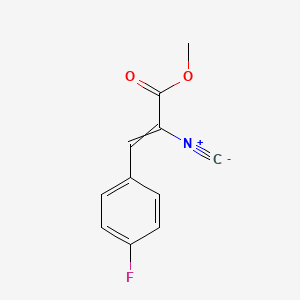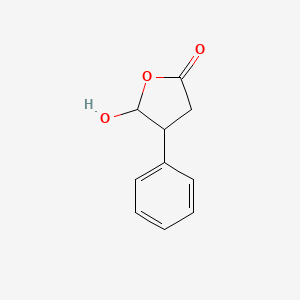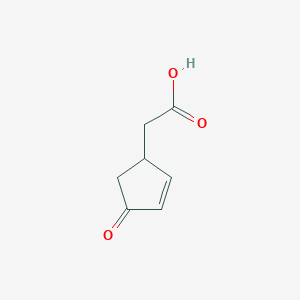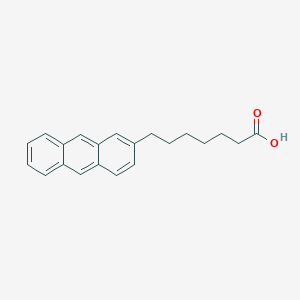
7-(Anthracen-2-yl)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Anthracen-2-yl)heptanoic acid is an organic compound that features an anthracene moiety attached to a heptanoic acid chain. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, known for its photophysical properties. The heptanoic acid chain provides a carboxylic acid functional group, making this compound versatile in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Anthracen-2-yl)heptanoic acid typically involves the following steps:
Friedel-Crafts Alkylation: Anthracene undergoes Friedel-Crafts alkylation with a suitable alkyl halide to introduce a heptanoic acid chain.
Oxidation: The alkylated anthracene is then oxidized to convert the terminal alkyl group into a carboxylic acid group.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
7-(Anthracen-2-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution can occur on the anthracene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
7-(Anthracen-2-yl)heptanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying photophysical properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 7-(Anthracen-2-yl)heptanoic acid involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with similar photophysical properties.
Heptanoic Acid: A straight-chain fatty acid with a carboxylic acid functional group.
Uniqueness
7-(Anthracen-2-yl)heptanoic acid is unique due to the combination of the photophysical properties of anthracene and the functional versatility of the heptanoic acid chain. This dual functionality allows it to be used in a wide range of applications, from fluorescence imaging to organic synthesis.
Eigenschaften
CAS-Nummer |
73693-26-2 |
|---|---|
Molekularformel |
C21H22O2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
7-anthracen-2-ylheptanoic acid |
InChI |
InChI=1S/C21H22O2/c22-21(23)10-4-2-1-3-7-16-11-12-19-14-17-8-5-6-9-18(17)15-20(19)13-16/h5-6,8-9,11-15H,1-4,7,10H2,(H,22,23) |
InChI-Schlüssel |
MABQWLLMJYSGFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


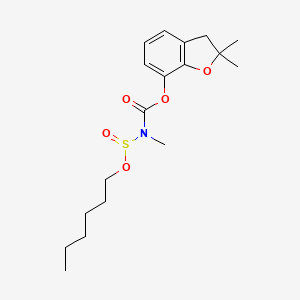
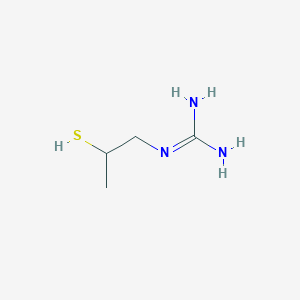
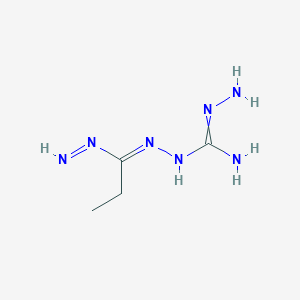
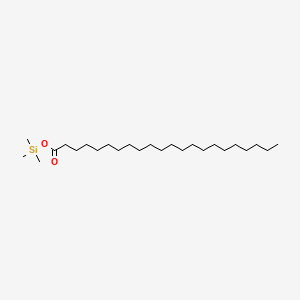
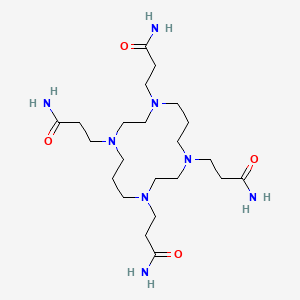

![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)

